

A Technical Guide to the Thermochemical Data of 2,4-Dimethylbenzylamine

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Compound of Interest

Compound Name: 2,4-Dimethylbenzylamine

Cat. No.: B150994

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Abstract: This document provides a comprehensive overview of the thermochemical properties of **2,4-Dimethylbenzylamine**. Due to the limited availability of direct experimental data for this specific compound, this guide outlines the established experimental and computational methodologies used to determine such properties. It includes detailed protocols for key techniques like combustion calorimetry and advanced computational chemistry methods. Furthermore, this guide presents relevant data for structurally similar compounds to provide a valuable comparative context.

Introduction

2,4-Dimethylbenzylamine is an aromatic amine of interest in various chemical synthesis processes. A thorough understanding of its thermochemical properties, such as enthalpy of formation, entropy, and heat capacity, is crucial for process design, safety analysis, and reaction optimization. However, a comprehensive set of experimentally determined thermochemical data for **2,4-Dimethylbenzylamine** is not readily available in the public literature.

This guide addresses this gap by:

- Detailing the standard experimental protocols for determining thermochemical data.
- Describing powerful computational methods that can accurately predict these properties.

- Presenting available data for a structurally related compound, 2,4-dimethylaniline, to serve as a useful reference.

Thermochemical Data

As of this publication, specific experimental values for the standard enthalpy of formation ($\Delta_f H^\circ$), standard molar entropy (S°), and heat capacity (C_p) of **2,4-Dimethylbenzylamine** are not extensively reported. Researchers requiring this data are encouraged to utilize the experimental or computational methods detailed in the subsequent sections.

Reference Data for a Structurally Related Compound

To provide a useful point of reference, the following table summarizes key physical and chemical properties for 2,4-dimethylaniline (also known as 2,4-xylidine), a primary arylamine with the same empirical formula ($C_8H_{11}N$) and a similar dimethylbenzene structure.^{[1][2]}

Property	Value for 2,4-Dimethylaniline
Molecular Formula	$C_8H_{11}N$
Molecular Weight	121.18 g/mol ^[2]
CAS Number	95-68-1 ^[1]
Physical State	Liquid at room temperature ^{[2][3]}
Boiling Point	218 °C
Melting Point	-14.3 °C
Density	0.98 g/mL at 25 °C

Note: While 2,4-dimethylaniline shares the same elemental composition, its thermochemical properties will differ from **2,4-Dimethylbenzylamine** due to structural differences (aniline vs. benzylamine).

Experimental Protocols for Thermochemical Data Determination

When direct data is unavailable, experimental determination is the most reliable approach. The following sections detail the standard methodologies.

Determination of Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation ($\Delta_f H^\circ$) is most commonly determined experimentally by measuring the enthalpy of combustion ($\Delta_c H^\circ$) using an oxygen bomb calorimeter.^{[4][5]}

Principle: A known mass of the substance is completely combusted in a high-pressure oxygen environment within a sealed container (the "bomb"). The heat released by the exothermic combustion reaction is absorbed by a surrounding water bath of known mass.^{[6][7]} By measuring the temperature change of the water, the heat of combustion can be calculated.^{[6][7][8]}

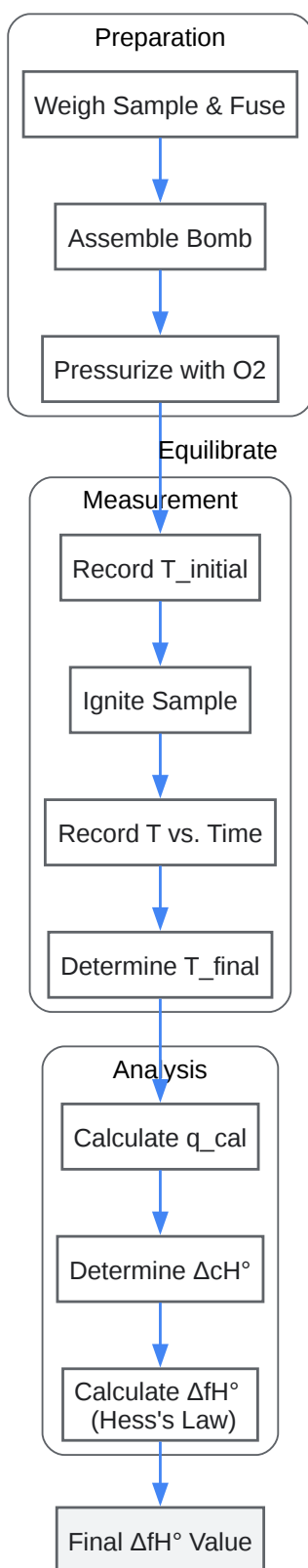
Experimental Workflow:

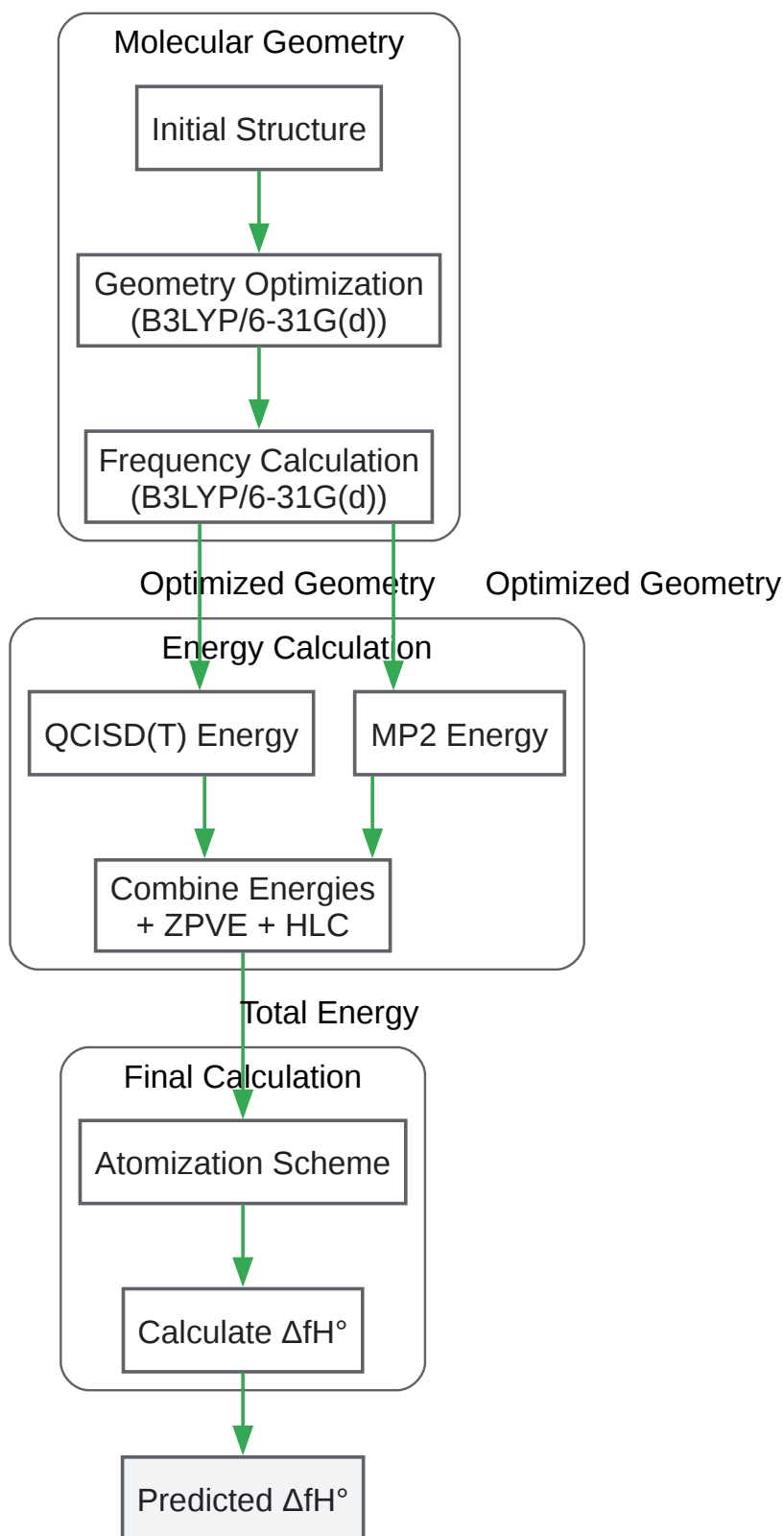
- **Sample Preparation:** A precise mass of **2,4-Dimethylbenzylamine** is placed in a crucible. A fuse wire (typically iron) of known mass is positioned to contact the sample.
- **Calorimeter Assembly:** The crucible is placed inside the bomb calorimeter, which is then sealed and pressurized with pure oxygen (typically 25-30 atm).
- **Immersion:** The bomb is submerged in a precisely measured mass of water in an insulated container (calorimeter).
- **Temperature Equilibration:** The system is allowed to reach thermal equilibrium, and the initial temperature (T_{initial}) is recorded.
- **Ignition:** The sample is ignited by passing an electric current through the fuse wire.
- **Temperature Monitoring:** The temperature of the water is recorded at regular intervals until it reaches a maximum (T_{final}) and begins to cool.
- **Calculation:**

- The heat absorbed by the calorimeter system (q_{cal}) is calculated using the equation: $q_{\text{cal}} = C_{\text{cal}} * \Delta T$ where C_{cal} is the heat capacity of the calorimeter (determined by combusting a standard substance like benzoic acid) and ΔT is the corrected temperature change.^[4]
- The total heat released includes contributions from the sample combustion and the fuse wire combustion.
- The standard enthalpy of combustion (ΔH°) is calculated per mole of the substance.
- Finally, the standard enthalpy of formation ($\Delta_f H^\circ$) is determined using Hess's Law, with the known standard enthalpies of formation for the combustion products (CO_2 , H_2O , and N_2).

Key Sources of Error:

- Incomplete Combustion: Can lead to an underestimation of the heat released.^{[6][7]}
- Heat Loss to Surroundings: No calorimeter is perfectly insulated. Corrections for heat loss are necessary for accurate results.^{[6][7][9]}
- Side Reactions: Formation of products other than CO_2 , H_2O , and N_2 (e.g., nitrogen oxides) must be accounted for.





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